![molecular formula C13H12ClF2N B1407502 (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride CAS No. 1401425-38-4](/img/structure/B1407502.png)
(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride
概要
説明
(4,4’-Difluoro[1,1’-biphenyl]-3-yl)methanamine hydrochloride is a chemical compound that features a biphenyl structure with two fluorine atoms and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts and can be performed under ambient and biocompatible conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
化学反応の分析
Types of Reactions
(4,4’-Difluoro[1,1’-biphenyl]-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the biphenyl structure.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms or the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated biphenyl derivatives, while substitution reactions can introduce new functional groups onto the biphenyl structure.
科学的研究の応用
(4,4’-Difluoro[1,1’-biphenyl]-3-yl)methanamine hydrochloride has several scientific research applications:
作用機序
The mechanism of action of (4,4’-Difluoro[1,1’-biphenyl]-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
類似化合物との比較
Similar Compounds
α-(Trifluoromethyl)styrene derivatives: These compounds are also used in the synthesis of fluorinated compounds and have similar applications in pharmaceuticals and materials science.
Trifluoromethylated biphenyls: These compounds share structural similarities and are used in similar research and industrial applications.
Uniqueness
(4,4’-Difluoro[1,1’-biphenyl]-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
IUPAC Name |
[2-fluoro-5-(4-fluorophenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N.ClH/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16;/h1-7H,8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZZSMDVKHEELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401425-38-4 | |
| Record name | [1,1′-Biphenyl]-3-methanamine, 4,4′-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)


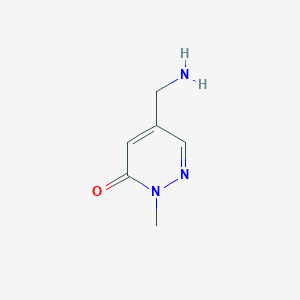
amine](/img/structure/B1407427.png)
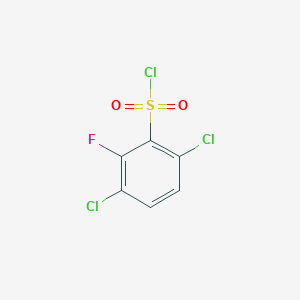
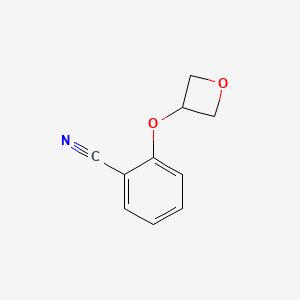



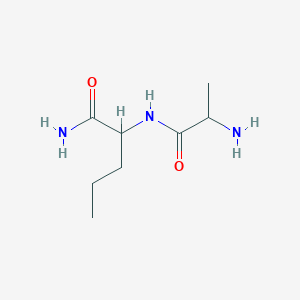
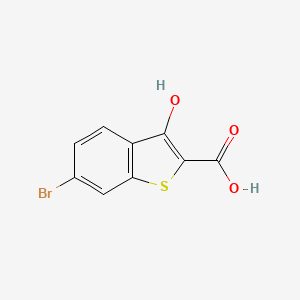
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1407441.png)

